molecular formula C8H9ClN2 B3371257 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride CAS No. 65645-60-5

1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride

Cat. No. B3371257
CAS RN: 65645-60-5
M. Wt: 168.62 g/mol
InChI Key: HJVOHNRNTOJJPZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is a chemical compound with the empirical formula C7H6N2 . It is a heterocyclic compound that is part of a collection of unique chemicals . It has potential applications in the field of cancer therapy, particularly as a potent inhibitor of the fibroblast growth factor receptor (FGFR) .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in various studies . For instance, one study reported the design and synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string c1cc2cc[nH]c2cn1 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is part of a class of 1H-Pyrrolo[2,3-b]pyridine derivatives that have been developed for targeting FGFR .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 118.14 .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is related to its inhibitory activity against FGFR . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a promising target for cancer therapy .

Safety and Hazards

This compound is classified under the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Future Directions

Given the potential of 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride and related compounds in cancer therapy, future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-5-8(7)10-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVOHNRNTOJJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855647
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65645-60-5
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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